molecular formula C20H21N3O5S B2648717 (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251634-90-8

(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2648717
CAS No.: 1251634-90-8
M. Wt: 415.46
InChI Key: OBRMQPQECPAKKW-UHFFFAOYSA-N
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Description

The compound “(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone” is a heterocyclic molecule featuring a benzo[e][1,3,4]thiadiazine core substituted with a 3-methoxybenzyl group at position 1 and a morpholino methanone moiety at position 2. Its structural complexity arises from the fused benzene-thiadiazine ring system, which is further modified by the morpholine ring—a common pharmacophore known to improve pharmacokinetic profiles in drug design .

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-27-16-6-4-5-15(13-16)14-23-17-7-2-3-8-18(17)29(25,26)19(21-23)20(24)22-9-11-28-12-10-22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRMQPQECPAKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazine ring. This can be achieved by reacting a dithioamide with hydrazine under reflux conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazine intermediate.

    Attachment of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine, typically under basic conditions, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism by which (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl and morpholino groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Quinazolinone Derivatives

Quinazolinones (e.g., 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one) share a nitrogen-containing fused-ring system but lack the sulfone and morpholine substituents.

Property Target Compound Quinazolinone Derivatives
Core Structure Benzo[e][1,3,4]thiadiazine Quinazolinone
Key Substituents 4,4-Dioxido, morpholino, 3-methoxybenzyl Triazole, methoxy groups
Solubility Enhanced (due to morpholine) Moderate (hydrophobic triazole moiety)
Biological Activity Not reported (inferred antimicrobial) Antimicrobial, anti-inflammatory

Benzoxathiiins and Thiadiazoles

Compounds like 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) feature simpler thiadiazole rings without fused benzene systems. These structures are typically synthesized via sodium hydride-mediated coupling reactions, similar to methods used for benzothiadiazine intermediates . However, the absence of sulfone groups in thiadiazoles reduces their oxidative stability compared to the target compound .

Thiazine-1,1-dioxide Derivatives

3,5-Diaryltetrahydro-1,4-thiazine-1,1-dioxides share the sulfone moiety but incorporate a tetrahydrothiazine core. These compounds exhibit significant antimicrobial activity (e.g., zone of inhibition assays), suggesting that the sulfone group in the target compound may similarly enhance bioactivity .

Functional Group Comparisons

Morpholine vs. Triazine-Morpholine Hybrids

Morpholine rings are present in both the target compound and bis(morpholino-1,3,5-triazine) derivatives (e.g., 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid). This difference may influence binding affinity in biological targets .

Sulfone vs. Thione Groups

4-Methyl-4H-benzo[1,4]oxazine-3-thione replaces sulfone with a thione group, altering electronic properties.

Research Implications

The morpholine and sulfone groups position it as a candidate for drug development, with solubility and stability advantages over simpler heterocycles like thiadiazoles or thiazines .

Biological Activity

The compound (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone , with CAS Number 1251634-90-8, is a derivative of the 1,3,4-thiadiazole family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its potential as an inhibitor of monoamine oxidases (MAOs), which are critical targets in the treatment of neurological disorders.

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O5_{5}S
  • Molecular Weight : 415.5 g/mol
  • Structure : The molecular structure features a morpholino group and a methoxybenzyl moiety attached to a thiadiazine core.

Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, making MAO inhibitors valuable in treating depression and other mood disorders.

Research Findings :

  • In Vitro Studies : A series of studies have shown that derivatives from the thiadiazole family exhibit significant inhibitory activity against MAO isoforms. For instance, compounds similar to the target compound showed IC50_{50} values ranging from low micromolar to sub-micromolar concentrations for MAO-A inhibition .
  • Mechanism of Action : The mechanism involves binding interactions at the active site of MAOs, where various non-covalent interactions such as hydrogen bonds and π–π stacking contribute to their inhibitory effects .

Detailed Case Study

In a study evaluating various thiadiazole derivatives:

  • Compound Analysis : The target compound was assessed alongside other derivatives for their inhibitory effects on MAO-A.
  • Results Table :
CompoundIC50_{50} (μM)SelectivityRemarks
Target Compound0.241 ± 0.011HighPromising inhibitor
Reference Compound A0.060 ± 0.002Very HighMost potent
Reference Compound B0.500 ± 0.020ModerateLess effective

This table illustrates that while the target compound shows promising activity, it is less potent compared to some reference compounds .

Pharmacokinetic Properties

The pharmacokinetic profile is crucial for understanding the viability of a compound as a therapeutic agent:

  • Absorption : Predicted to be well absorbed based on its lipophilicity.
  • Distribution : Likely to penetrate the blood-brain barrier due to its structural characteristics.
  • Metabolism and Excretion : Further studies are required to elucidate metabolic pathways.

Q & A

Q. What are the standard synthetic protocols for preparing (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like substituted benzothiadiazine cores and morpholine derivatives. Key steps include:

  • Sulfonation/Oxidation : Conversion of thiadiazine intermediates to sulfones using oxidizing agents like hydrogen peroxide or m-CPBA under controlled pH and temperature .
  • Coupling Reactions : Amide bond formation between the benzothiadiazine sulfone and morpholine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity.
    Critical Factors : Reaction time (over-oxidation risks), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess morpholine avoids side products) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry or regiochemistry?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign methoxybenzyl protons (δ 3.8–4.2 ppm for OCH3) and morpholine carbons (δ 45–55 ppm for N-CH2) .
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolves ambiguities in sulfone orientation or morpholine ring conformation by analyzing dihedral angles and packing motifs .
  • IR Spectroscopy : Identifies sulfone S=O stretches (~1300 cm−1) and carbonyl C=O (~1680 cm−1) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s biological activity (e.g., conflicting IC50 values in kinase assays)?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (buffer pH, ATP concentration) to exclude variability .
  • Orthogonal Assays : Validate kinase inhibition using fluorescence polarization (FP) alongside radiometric assays to confirm target engagement .
  • Structural Dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding pose consistency with crystallographic data .
    Example : If IC50 discrepancies arise between labs, compare enzyme lot sources (recombinant vs. native) or pre-incubation times to identify confounding factors .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Stability Profiling : Conduct forced degradation studies under UV light, acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile groups (e.g., sulfone hydrolysis) .
  • Prodrug Design : Introduce ester or phosphate groups at the morpholine nitrogen to improve membrane permeability, with enzymatic cleavage sites validated via LC-MS .

Q. How can researchers link the compound’s structure-activity relationship (SAR) to a broader theoretical framework (e.g., molecular topology or QSAR models)?

Methodological Answer:

  • Descriptor Selection : Calculate topological indices (e.g., Wiener index for branching) or electronic parameters (Hammett σ for substituents) to correlate with bioactivity .
  • QSAR Modeling : Use partial least squares (PLS) regression on datasets of analogous benzothiadiazines to predict binding affinity .
  • Validation : Cross-check predictions with in vitro data for derivatives (e.g., methoxy-to-ethoxy substitutions) to refine the model .

Q. What methodologies assess the compound’s environmental impact or biodegradation pathways in ecotoxicological studies?

Methodological Answer:

  • Fate Analysis : Use OECD 308 guidelines to measure aerobic biodegradation in soil/water systems, tracking sulfone degradation via LC-HRMS .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays to assess ecological risks .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) to detect hydroxylated or demethylated metabolites via UPLC-QTOF .

Q. How do researchers reconcile discrepancies in synthetic yields reported across literature for this compound?

Methodological Answer:

  • Critical Parameter Analysis : Compare reaction scales (micro vs. bulk), catalyst purity (e.g., Pd/C lot variability), and workup methods (extraction efficiency) .
  • DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, solvent, and catalyst loading, optimizing for >80% yield .
  • Reproducibility Protocols : Publish detailed reaction logs (e.g., cooling rates during crystallization) to minimize operational variability .

Q. What advanced spectroscopic or computational techniques elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track sulfone formation in real-time, identifying intermediates like sulfinic acids .
  • DFT Calculations : Simulate transition states (Gaussian 09) for key steps (e.g., amide coupling) to confirm energy barriers and regioselectivity .
  • Isotope Labeling : Introduce 13C at the benzyl position to trace bond cleavage pathways via NMR .

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